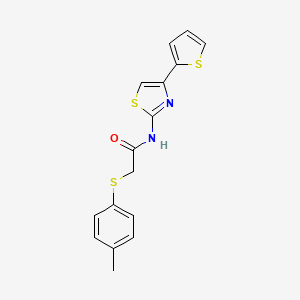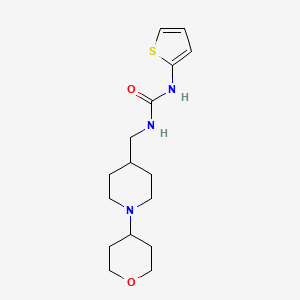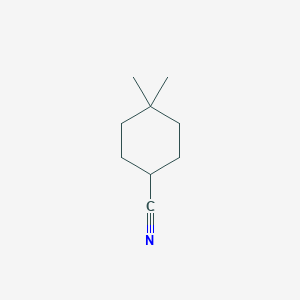
N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide, also known as TTMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. TTMA belongs to the class of thiazole compounds and has a molecular weight of 387.54 g/mol.
作用機序
The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is not fully understood. However, it has been proposed that N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of COX-2 and activating the p53 pathway, respectively. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is also thought to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has also been found to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One advantage of using N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide in lab experiments is its diverse range of potential applications. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it useful for studying a variety of biological processes. However, one limitation of using N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide in lab experiments is its potential toxicity. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to inhibit the activity of COX-2 and induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs. Another potential direction is to study the mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide in more detail. Understanding the molecular mechanisms underlying the biological effects of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide may lead to the development of more effective drugs. Finally, future research could focus on improving the synthesis method of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide to increase its yield and purity.
合成法
N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide can be synthesized by reacting 2-(p-tolylthio)acetic acid with 4-(thiophen-2-yl)-1,3-thiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide.
科学的研究の応用
N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has also been found to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-11-4-6-12(7-5-11)21-10-15(19)18-16-17-13(9-22-16)14-3-2-8-20-14/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKCVLAGPLJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790399.png)
![N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2790400.png)


![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)
![Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2790407.png)
![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2790408.png)
![2-[4-(Methylcarbamoyl)phenyl]acetic acid](/img/structure/B2790409.png)

![1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2790413.png)
![7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2790416.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2790418.png)
![N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)-4-nitrobenzamide](/img/structure/B2790419.png)
